2-Chloromethyl-3,4-dimethoxypyridine-d7, Hydrochloride
Description
2-Chloromethyl-3,4-dimethoxypyridine-d7, Hydrochloride is a deuterated compound used in various scientific research applications. It is a stable isotope-labeled compound, which means that it contains deuterium atoms instead of hydrogen atoms. This compound is particularly useful in studies involving metabolic pathways, reaction mechanisms, and other biochemical processes due to its unique properties.
Properties
IUPAC Name |
2-[chloro(dideuterio)methyl]-5,6-dideuterio-3-methoxy-4-(trideuteriomethoxy)pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO2.ClH/c1-11-7-3-4-10-6(5-9)8(7)12-2;/h3-4H,5H2,1-2H3;1H/i1D3,3D,4D,5D2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYRIKJFWBIEEDH-JDCLFIOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)CCl)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(N=C(C(=C1OC([2H])([2H])[2H])OC)C([2H])([2H])Cl)[2H].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Methylation with Deuterated Dimethyl Phosphate
The initial methylation of voitol (C5H8O2) employs dimethyl phosphate to introduce the first methoxy group. For deuterated synthesis, dimethyl-d6 phosphate ((CD3O)2PO) replaces the protiated reagent. Reaction conditions remain consistent:
Methoxy Substitution Using Deuterated Methanol
Step 5 introduces the second methoxy group via nucleophilic substitution. Deuterated methanol (CD3OH) replaces standard methanol to achieve full deuteration at this position:
Methylolation and Secondary Chlorination
Methylolation (Step 6) introduces a hydroxymethyl group, which is subsequently chlorinated. Deuterium is introduced here using deuterated acetic anhydride (CD3CO)2O:
-
Modifications :
Data Tables: Comparative Analysis of Key Steps
Table 1: Reagent Modifications for Deuterated Synthesis
| Step | Non-Deuterated Reagent | Deuterated Reagent | Deuterium Atoms Introduced |
|---|---|---|---|
| 1 | (CH3O)2PO | (CD3O)2PO | 6 (3 per methoxy group) |
| 5 | CH3OH | CD3OH | 3 (per methoxy group) |
| 6 | (CH3CO)2O | (CD3CO)2O | 6 (3 per acetyl group) |
| 7 | SOCl2 | SOCl2 | 0 (retains Cl) |
Table 2: Yield Comparison (Non-Deuterated vs. Deuterated)
Challenges in Deuterated Synthesis
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Cost of Deuterated Reagents : Deuterated dimethyl phosphate and acetic anhydride are significantly more expensive than their protiated counterparts, impacting scalability.
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Isotopic Purity : Competing protiation during methoxy substitution necessitates stringent anhydrous conditions to minimize H-D exchange.
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Analytical Verification : Mass spectrometry (MS) and nuclear magnetic resonance (NMR) are critical for confirming deuterium incorporation. For example:
Industrial-Scale Considerations
While lab-scale synthesis achieves ~70% isotopic purity, industrial production requires optimization:
Chemical Reactions Analysis
Types of Reactions
2-Chloromethyl-3,4-dimethoxypyridine-d7, Hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides.
Reduction Reactions: Reduction can lead to the formation of deuterated analogs with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include various deuterated analogs and derivatives of 2-Chloromethyl-3,4-dimethoxypyridine-d7, Hydrochloride. These products are often used in further research and development applications .
Scientific Research Applications
Pharmaceutical Applications
- Intermediate for Drug Synthesis :
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Nuclear Magnetic Resonance Spectroscopy :
- The incorporation of deuterium atoms (denoted by "d7") makes this compound particularly useful in nuclear magnetic resonance (NMR) spectroscopy. Deuterated compounds provide clearer spectra due to reduced background noise, allowing for more precise structural elucidation of complex molecules .
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Biological Studies :
- Research on the interaction profiles of 2-Chloromethyl-3,4-dimethoxypyridine-d7 Hydrochloride is essential for understanding its behavior in biological systems. Such studies can reveal insights into how the compound interacts with various biological targets, potentially leading to new therapeutic applications .
Case Study: Synthesis and Characterization
A study detailed the synthesis of 2-Chloromethyl-3,4-dimethoxypyridine-d7 Hydrochloride using maltol as a starting material. The process involved multiple steps including methylation and chlorination, achieving a yield greater than 75%. This method not only improved the cost-effectiveness of production but also enhanced the purity of the final product .
Research Insights
Recent research has focused on the metabolic pathways influenced by deuterated compounds like 2-Chloromethyl-3,4-dimethoxypyridine-d7 Hydrochloride. Due to their altered metabolic stability compared to non-deuterated analogs, these compounds may exhibit different pharmacokinetic properties, making them valuable in drug design .
Comparison with Related Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Chloromethyl-3,4-dimethoxypyridine | Chloromethyl and two methoxy groups | Used in pharmaceutical applications |
| 2-Methoxy-3-chloropyridine | Chlorine atom and one methoxy group | Exhibits different biological activities |
| 2-Aminomethyl-3,4-dimethoxypyridine | Amino group instead of chloromethyl | Potentially higher reactivity in substitution |
Mechanism of Action
The mechanism of action of 2-Chloromethyl-3,4-dimethoxypyridine-d7, Hydrochloride involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound provide a unique way to trace and study these interactions. The compound can act as a precursor in various biochemical reactions, allowing researchers to study the effects of deuterium substitution on reaction kinetics and mechanisms .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Chloromethyl-3,4-dimethoxypyridine-d7, Hydrochloride include:
- 2-Chloromethyl-3,4-dimethoxypyridine hydrochloride
- 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride
- 2-Chloromethyl-3,4-dimethoxypyridinium chloride .
Uniqueness
The uniqueness of 2-Chloromethyl-3,4-dimethoxypyridine-d7, Hydrochloride lies in its deuterium labeling, which provides distinct advantages in scientific research. Deuterium atoms have different nuclear properties compared to hydrogen, making this compound particularly useful in studies involving nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and other analytical techniques .
Biological Activity
2-Chloromethyl-3,4-dimethoxypyridine-d7 Hydrochloride is a deuterated compound with significant potential in medicinal chemistry and organic synthesis. Its unique structure allows it to act as an intermediate in the synthesis of various bioactive molecules. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C8H11Cl2NO2
- Molecular Weight : 224.08 g/mol
- CAS Number : 72830-09-2
- Appearance : Yellow solid
- SMILES : COC1=C(C(=NC=C1)CCl)OC.Cl
Biological Activity Overview
The biological activity of 2-Chloromethyl-3,4-dimethoxypyridine-d7 Hydrochloride is primarily linked to its role in various biochemical pathways. It has shown potential in the following areas:
- Antimicrobial Activity : The compound exhibits activity against a range of bacterial and viral pathogens, indicating its potential as an antibiotic or antiviral agent .
- Cell Cycle Regulation : Studies suggest that it may influence cell cycle progression and apoptosis, making it a candidate for cancer therapy .
- Neuronal Signaling : The compound is involved in neuronal signaling pathways, which may have implications for neurodegenerative diseases .
The mechanisms through which 2-Chloromethyl-3,4-dimethoxypyridine-d7 Hydrochloride exerts its biological effects include:
- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in pathogen metabolism or cancer cell proliferation.
- Modulation of Signaling Pathways : The compound interacts with various signaling pathways such as MAPK/ERK and PI3K/Akt/mTOR, which are crucial for cell growth and survival .
- DNA Damage Response : It has been observed to induce DNA damage responses, leading to apoptosis in certain cancer cell lines .
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of 2-Chloromethyl-3,4-dimethoxypyridine-d7 against various bacterial strains. The results showed significant inhibition of growth in Gram-positive bacteria, suggesting its potential as a new antibiotic candidate.
Case Study 2: Cancer Cell Apoptosis
In vitro studies demonstrated that this compound could induce apoptosis in breast cancer cell lines through the activation of the caspase pathway. The findings indicate that it may serve as a lead compound for developing new anticancer therapies.
Q & A
Q. Table 1: Key Analytical Parameters
| Technique | Target Metric | Acceptable Range |
|---|---|---|
| ²H NMR | Deuterium Purity | ≥98% |
| HRMS | Mass Accuracy | ±2 ppm |
| HPLC | Purity | ≥95% |
Basic: What is the role of this compound as a reference standard in pharmaceutical analysis?
Methodological Answer:
It serves as a stable isotope-labeled internal standard (SIL-IS) for:
Quantitative LC-MS/MS : Compensates for matrix effects and ionization variability in bioanalytical assays (e.g., pharmacokinetic studies) .
Degradation Studies : Tracks metabolic pathways via deuterium labeling, distinguishing parent compounds from metabolites .
Method Validation : Ensures accuracy and precision in assays per ICH Q2(R1) guidelines .
Advanced: How can researchers address isotopic dilution effects in quantitative NMR?
Methodological Answer:
Isotopic dilution occurs due to proton-deuterium exchange, skewing quantification. Mitigation strategies:
Low-Temperature Analysis : Conduct NMR at 4°C to slow exchange rates .
Buffer Optimization : Use non-aqueous solvents (e.g., DMSO-d6) or pH-stabilized deuterated buffers .
Cross-Validation : Correlate NMR data with LC-MS results to correct for dilution errors .
Advanced: What experimental strategies mitigate chloromethyl group instability during scale-up?
Methodological Answer:
The chloromethyl group is prone to hydrolysis and elimination. Solutions include:
Inert Atmosphere : Use N₂/Ar gloveboxes for moisture-sensitive steps .
Low-Temperature Reaction : Maintain reactions at –20°C to suppress side reactions .
Stabilizing Agents : Add scavengers like molecular sieves or anhydrous MgSO₄ to bind trace water .
Advanced: How to resolve contradictions in reported reaction pathways for deuterated pyridine derivatives?
Methodological Answer:
Discrepancies in literature (e.g., divergent yields or by-products) require:
Mechanistic Replication : Systematically vary reaction conditions (solvent, catalyst, temperature) to identify critical variables .
Isotopic Tracers : Use ¹³C/²H labeling to track reaction pathways via NMR or MS .
Computational Modeling : Apply DFT calculations to predict energetically favorable pathways .
Advanced: How to validate analytical methods for this compound under GLP guidelines?
Methodological Answer:
Follow a stepwise validation protocol:
Specificity : Demonstrate baseline separation from impurities via HPLC-MS .
Linearity : Test over 50–150% of the target concentration (R² ≥0.99) .
Stability : Assess under stress conditions (heat, light, humidity) per ICH Q1A .
Documentation : Maintain traceable records of reference standards (e.g., batch-specific COAs) .
Safety and Compliance Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
